molecular formula C9H8ClN3O B155372 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 10050-12-1

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No.: B155372
CAS No.: 10050-12-1
M. Wt: 209.63 g/mol
InChI Key: PRURDYUNBXAKRX-UHFFFAOYSA-N
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Description

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasound-promoted synthesis has also been reported, which offers an environmentally friendly and efficient approach to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-phenyl-2,4-dihydro-pyrazol-3-one: Lacks the chloro substituent on the phenyl ring.

    5-Amino-2-(4-methyl-phenyl)-2,4-dihydro-pyrazol-3-one: Contains a methyl group instead of a chloro group on the phenyl ring.

    5-Amino-2-(4-nitro-phenyl)-2,4-dihydro-pyrazol-3-one: Contains a nitro group instead of a chloro group on the phenyl ring.

Uniqueness

The presence of the chloro substituent in 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRURDYUNBXAKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405131
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10050-12-1
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10050-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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